molecular formula C10H7BrO2 B1273718 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone CAS No. 844891-02-7

1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone

Cat. No.: B1273718
CAS No.: 844891-02-7
M. Wt: 239.06 g/mol
InChI Key: KRXJQVYCIGDILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzofuran ring substituted with a bromoethanone group, making it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(1-benzofuran-5-yl)-ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Oxidation: Potassium permanganate in aqueous or acidic medium under reflux conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzofuran derivatives.

    Reduction: Formation of 1-(1-benzofuran-5-yl)-2-hydroxyethanone.

    Oxidation: Formation of 1-(1-benzofuran-5-yl)-2-carboxyethanone.

Scientific Research Applications

1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression or bind to receptors to elicit a therapeutic response.

Comparison with Similar Compounds

    1-(1-Benzofuran-5-yl)-2-chloro-1-ethanone: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and biological activities.

    1-(1-Benzofuran-5-yl)-2-fluoro-1-ethanone:

    1-(1-Benzofuran-5-yl)-2-iodo-1-ethanone:

Uniqueness: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom influences its reactivity in nucleophilic substitution reactions and its potential interactions with biological targets.

Properties

IUPAC Name

1-(1-benzofuran-5-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXJQVYCIGDILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383567
Record name 1-(1-Benzofuran-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-02-7
Record name 1-(5-Benzofuranyl)-2-bromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzofuran-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bromoacetyl)benzo[b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.